Methyl 2-(azepan-1-yl)acetate

Description

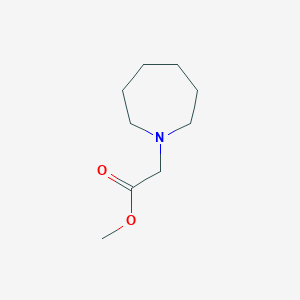

Methyl 2-(azepan-1-yl)acetate is an ester derivative featuring a seven-membered azepane ring (a saturated heterocyclic amine) attached to the α-carbon of a methyl acetate backbone. These traits are advantageous in pharmaceutical and organic synthesis contexts, where azepane derivatives are often utilized as intermediates or bioactive scaffolds .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-(azepan-1-yl)acetate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |

InChI Key |

GNUZJPUUUCAMNF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 2-(azepan-1-yl)acetate involves the reaction between azepane (a seven-membered cyclic amine) and acetic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester. The synthetic route can be summarized as follows:

Azepane+Acetic Acid→Methyl 2-(azepan-1-yl)acetate

Reaction Conditions:: The reaction typically occurs under mild conditions, with the use of a suitable solvent (such as ethanol or methanol) and a weak acid catalyst (e.g., sulfuric acid). The reaction temperature is usually around room temperature.

Industrial Production:: While there isn’t extensive information on large-scale industrial production, this compound can be synthesized in laboratories or small-scale settings.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(azepan-1-yl)acetic acid. Lithium hydroxide (LiOH) in aqueous THF/methanol is a common reagent for saponification, as demonstrated in the synthesis of immunoproteasome inhibitors .

Reaction Conditions :

| Reagent System | Temperature | Product | Yield |

|---|---|---|---|

| LiOH, H₂O/THF | 25–50°C | 2-(azepan-1-yl)acetic acid | 95% |

| H₂SO₄ (dilute), H₂O | Reflux | 2-(azepan-1-yl)acetic acid | Not reported |

Nucleophilic Substitution

The azepane nitrogen participates in nucleophilic substitution reactions, particularly in the synthesis of heterocyclic systems. For example, it reacts with 1,3-dichloro-2,7-naphthyridine derivatives to form intermediates for fused naphthyridines :

Example Reaction :

1,3-Dichloro-7-isopropyl-2,7-naphthyridine-4-carbonitrile (1 ) + Methyl 2-(azepan-1-yl)acetate → 1-Azepan-1-yl-3-chloro-7-isopropyl-2,7-naphthyridine-4-carbonitrile (2b )

Conditions :

Oxidation Reactions

While direct oxidation data is limited, structural analogs suggest potential oxidation sites:

-

Azepane ring : May undergo oxidation to form hydroxylated or ketone derivatives.

-

Ester group : Typically stable under mild oxidation but could be modified under strong oxidizers (e.g., KMnO₄).

Cycloaddition and Heterocycle Formation

The compound participates in cyclization reactions to synthesize pyrrole derivatives. A notable example involves its reaction with dimethyl acetylenedicarboxylate (DMAD) and 3,3-diaminoacrylonitriles :

Reaction Pathway :

DMAD (1 ) + 3,3-Diaminoacrylonitrile (3e ) → Methyl (E)-2-(5-(azepan-1-yl)-4-cyano-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate (4e )

Conditions :

Product Characterization :

Functional Group Interconversion

The ester can be converted to amides or ketones via intermediate steps:

-

Amide formation : Reaction with amines (e.g., morpholine) under coupling agents like HATU .

-

Weinreb amide synthesis : Used to prepare ketones via Grignard reactions .

Comparative Reactivity

Scientific Research Applications

Methyl 2-(azepan-1-yl)acetate finds applications in:

Organic Synthesis: As a building block for more complex molecules.

Medicinal Chemistry: Potential use in drug development due to its structural features.

Flavor and Fragrance Industry: It may contribute to specific odor profiles.

Mechanism of Action

The exact mechanism of action for Methyl 2-(azepan-1-yl)acetate remains an area of ongoing research. It likely interacts with cellular receptors or enzymes, affecting biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-(azepan-1-yl)acetate and analogous esters:

Structural and Functional Comparisons

Azepane vs. Hydroxyl Substituents

- This compound’s azepane group enhances lipophilicity and hydrogen-bonding capacity compared to Methyl 2-hydroxyacetate’s polar hydroxyl group.

- Reactivity : The azepane’s amine group can participate in nucleophilic reactions or form salts, whereas the hydroxyl group in Methyl 2-hydroxyacetate is prone to ester hydrolysis under acidic/basic conditions .

Azepane vs. Aromatic Substituents

- Phenylaceto Derivatives (–5) : The aromatic rings in Methyl 2-phenylacetoacetate and its ethyl analog enable π-π interactions critical in drug-receptor binding. However, their rigid structures contrast with the azepane’s flexibility, which may improve bioavailability in drug candidates .

- Azepane lacks this but offers nitrogen-based reactivity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-(azepan-1-yl)acetate, and what catalytic systems are effective?

Methodological Answer:

The synthesis typically involves coupling azepane with methyl acetoacetate derivatives. For example, borane-catalyzed arylation (as demonstrated in a related compound, Methyl 2-(4-(azepan-1-yl)phenyl)acetate) can be adapted by substituting the aryl component with azepane . Key steps include:

- Step 1: React methyl chloroacetate with azepane under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide intermediate.

- Step 2: Optimize coupling efficiency using Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts (e.g., Pd/Cu systems for C–N bond formation).

- Catalytic Systems: Borane catalysts (e.g., B(C₆F₅)₃) enhance nucleophilic substitution by stabilizing intermediates via non-covalent interactions .

Basic: How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- 1H/13C NMR: Compare experimental spectra with published data for analogous compounds (e.g., methyl esters with azepane substituents). For instance, characteristic peaks include:

- HPLC/GC-MS: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm. Retention time and mass fragmentation patterns (e.g., m/z = [M+H]+ for molecular ion) confirm purity .

Advanced: What computational strategies (e.g., DFT) are suitable for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Reactivity Analysis: Evaluate nucleophilic/electrophilic sites via Fukui indices. The azepane nitrogen and ester carbonyl are key reactive centers .

- Solvent Effects: Include implicit solvent models (e.g., PCM for water or DMSO) to simulate reaction environments.

Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound derivatives under varying catalytic conditions?

Methodological Answer:

- Systematic Screening: Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature). For example:

- Mechanistic Probes: Conduct kinetic isotope effects (KIE) or in-situ IR to identify rate-determining steps.

Advanced: What experimental design considerations are critical for studying the hydrolysis kinetics of this compound under physiological conditions?

Methodological Answer:

- Buffer Systems: Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological pH. Monitor pH stability with a calibrated electrode.

- Kinetic Sampling: Collect aliquots at timed intervals and quantify hydrolysis products (e.g., acetic acid) via HPLC or enzymatic assays .

- Temperature Control: Perform studies at 37°C (±0.1°C) using a thermostatted water bath.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood.

- Waste Disposal: Collect organic waste in designated containers for incineration. Avoid aqueous disposal due to ester hydrolysis products .

- Emergency Measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers leverage this compound as a precursor in heterocyclic synthesis?

Methodological Answer:

- Cyclization Reactions: React with hydrazines or hydroxylamines to form pyrazolones or isoxazolidines.

- Example Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.